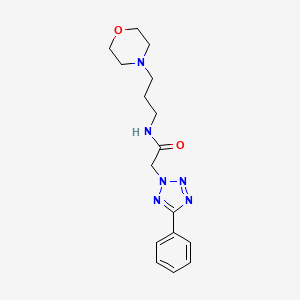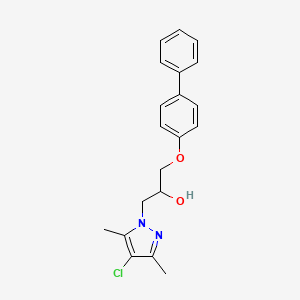![molecular formula C14H20N4O7S2 B4325301 4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine](/img/structure/B4325301.png)
4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine
Übersicht
Beschreibung
4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine acts as a blocker of ion channels by binding to specific sites on the channel proteins. It has been found to block chloride channels by binding to the extracellular domain of the channel protein, while it blocks calcium-activated chloride channels by binding to the intracellular domain of the channel protein. This compound has also been found to affect other ion channels, such as potassium channels and sodium channels, although the mechanism of action for these channels is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of smooth muscle contraction, the regulation of cell volume, and the modulation of sensory transduction. It has also been found to affect the activity of several enzymes, such as the Na+/K+-ATPase and the phosphodiesterase.
Vorteile Und Einschränkungen Für Laborexperimente
4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine has several advantages for lab experiments, including its high potency and specificity for ion channels, its ability to block multiple ion channels, and its relatively low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential to affect other ion channels and enzymes.
Zukünftige Richtungen
There are several future directions for the use of 4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cystic fibrosis, asthma, and hypertension. Another direction is to develop new derivatives of this compound with improved solubility and specificity for ion channels. Additionally, this compound could be used to investigate the role of ion channels in other physiological processes, such as immune function and cancer progression.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for investigating the role of ion channels in various physiological processes and for developing new therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
4-({4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)morpholine has been used in various scientific research studies due to its unique properties. It has been found to be an effective blocker of several ion channels, including chloride channels and calcium-activated chloride channels. This compound has also been used as a tool to investigate the role of these channels in various physiological processes, such as smooth muscle contraction, cell volume regulation, and sensory transduction.
Eigenschaften
IUPAC Name |
4-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O7S2/c19-18(20)13-2-1-3-14(12-13)26(21,22)15-4-6-16(7-5-15)27(23,24)17-8-10-25-11-9-17/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVZHSUUXKFRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate](/img/structure/B4325225.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B4325235.png)
![N-[4-(pentyloxy)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4325237.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4325245.png)
![methyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4325253.png)

![1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B4325273.png)
![2-chloro-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B4325276.png)
![2-methyl-4-[2-(2-thienyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4325285.png)
![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4325294.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B4325296.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4325306.png)

